Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- is an organic compound with the molecular formula and a molecular weight of approximately 232.29 g/mol. It features a benzene ring substituted with a methoxy group and a phenylethoxy group, making it a derivative of anisole. The compound is characterized by its aromatic properties, which are typical of benzene derivatives due to the delocalization of electrons across the ring structure. This compound has various applications in organic synthesis and may exhibit interesting biological activities.
Benzene derivatives typically undergo electrophilic aromatic substitution reactions due to the electron-rich nature of the benzene ring. Common reactions include:
For Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-, specific reactions may involve the methoxy group acting as an electron-donating substituent, enhancing the reactivity of the aromatic ring towards electrophiles.
The biological activity of benzene derivatives can vary significantly based on their structure. Some studies suggest that compounds similar to Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- may exhibit:
Further research is necessary to elucidate the specific biological activities associated with this compound.
The synthesis of Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- can be achieved through several methods, including:
Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- has potential applications in various fields:
Interaction studies involving Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- focus on its behavior in biological systems and its interactions with various enzymes or receptors. These studies help in understanding its pharmacokinetics and potential therapeutic effects.
For instance, investigations into how this compound interacts with cytochrome P450 enzymes can reveal insights into its metabolism and toxicity profile.
Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:
These compounds illustrate variations in substituents that influence chemical reactivity and biological activity while maintaining the core aromatic structure characteristic of benzene derivatives.
Gold(I)-catalyzed reactions have emerged as pivotal tools for constructing aryl ether linkages, particularly in the synthesis of chromane derivatives. A landmark study demonstrated the efficacy of NHC-gold(I) complexes in facilitating intermolecular aryloxyvinylation between acetylene gas and o-allylphenols, yielding 3-vinylchromanes with exceptional stereoselectivity (up to 98:2 Z,Z selectivity) . While this method directly targets chromane scaffolds, its principles are transferable to the synthesis of Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-:
Reaction Mechanism:
Adaptation for Target Compound:
Substrate | Catalyst Loading (mol%) | Yield (%) | Selectivity (Z,Z) |
---|---|---|---|
R = H | 1 | 89 | 98:2 |
R = OMe | 2 | 78 | 95:5 |
R = Cl | 5 | 62 | 90:10 |
Table 1: Gold(I)-catalyzed aryloxyvinylation yields and selectivity for substituted phenols .
The para-methyl group in Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- is typically introduced via Friedel-Crafts alkylation, though modern methods emphasize greener alternatives:
Friedel-Crafts Alkylation:
Microwave-Assisted Alkylation:
Enzymatic Methylation:
While the target compound lacks stereocenters, chromane synthesis methodologies inform the stereoselective formation of its ether linkage:
Dynamic Kinetic Resolution (DKR):
Asymmetric Epoxidation:
Computational Modeling: